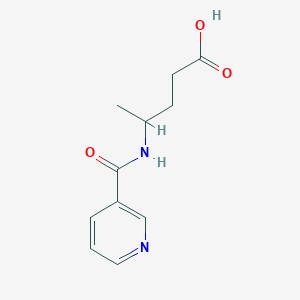![molecular formula C13H17NO4 B7578179 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. MPAA is a derivative of the natural amino acid, cysteine, and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways, including those involved in oxidative stress and inflammation. 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been shown to possess a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has also been shown to modulate the activity of certain enzymes and proteins in the body, including COX-2 and nuclear factor-kappaB (NF-kappaB), which are involved in the regulation of inflammation and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid in lab experiments is its unique biochemical and physiological properties, which make it a promising candidate for further research. However, one limitation is the limited availability of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, as it is a synthetic compound that can be difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are numerous future directions for research on 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, including further investigation of its potential therapeutic applications in medicine, as well as its use as a diagnostic tool. Additionally, researchers may explore the use of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid in biotechnology, such as its potential use in the development of new drugs or as a tool for protein purification. Further studies may also be conducted to better understand the mechanism of action of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid and its effects on cellular signaling pathways.
Synthesemethoden
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid can be synthesized using a variety of methods, including the reaction of cysteine with maleic anhydride and subsequent conversion into the desired product through a series of chemical reactions. Other methods include the use of carboxylic acid derivatives, such as acid chlorides or anhydrides, to react with cysteine and form 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid.
Wissenschaftliche Forschungsanwendungen
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. In medicine, 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has also been studied for its potential use as a diagnostic tool, as it has been shown to selectively bind to certain proteins in the body.
Eigenschaften
IUPAC Name |
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(3-8-13(16)17)14-12(15)7-6-11-5-4-10(2)18-11/h4-7,9H,3,8H2,1-2H3,(H,14,15)(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMOOCSEBPAXFL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)
![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)
![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)




![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)